Cas no 1085526-18-6 (S-Methyl-S-(4-isopropylphenyl) sulfoximine)

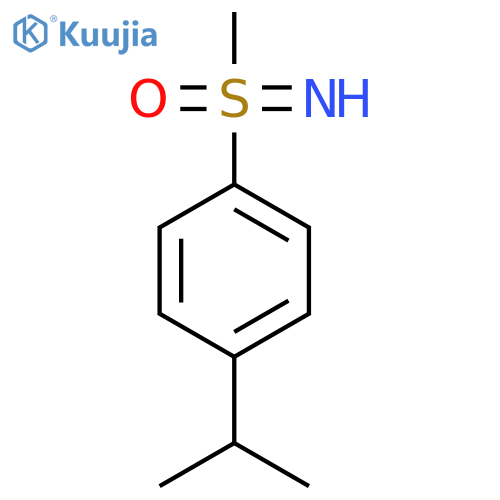

1085526-18-6 structure

商品名:S-Methyl-S-(4-isopropylphenyl) sulfoximine

S-Methyl-S-(4-isopropylphenyl) sulfoximine 化学的及び物理的性質

名前と識別子

-

- 1-isopropyl-4-(S-methylsulfonimidoyl)benzene

- S-Methyl-S-(4-isopropylphenyl) sulfoxiMine

- AKOS006311718

- Imino-methyl-oxo-(4-propan-2-ylphenyl)-lambda6-sulfane

- S-[4-(1-methylethyl)phenyl]-s-methylsulfoximine

- 1085526-18-6

- SCHEMBL2281688

- Imino(4-isopropylphenyl)(methyl)-l6-sulfanone

- DB-214321

- G75880

- S-Methyl-S-(4-isopropylphenyl) sulfoximine

-

- インチ: InChI=1S/C10H15NOS/c1-8(2)9-4-6-10(7-5-9)13(3,11)12/h4-8,11H,1-3H3

- InChIKey: OAGORAXGJPPUIZ-UHFFFAOYSA-N

- ほほえんだ: CC(C)C1=CC=C(C=C1)S(=N)(=O)C

計算された属性

- せいみつぶんしりょう: 197.08743528g/mol

- どういたいしつりょう: 197.08743528g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 258

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.3Ų

- 疎水性パラメータ計算基準値(XlogP): 3.7

S-Methyl-S-(4-isopropylphenyl) sulfoximine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1716287-1g |

Imino(4-isopropylphenyl)(methyl)-l6-sulfanone |

1085526-18-6 | 98% | 1g |

¥2241.00 | 2024-08-09 | |

| 1PlusChem | 1P008XCG-250mg |

S-METHYL-S-(4-ISOPROPYLPHENYL) SULFOXIMINE |

1085526-18-6 | 97% | 250mg |

$207.00 | 2023-12-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1716287-250mg |

Imino(4-isopropylphenyl)(methyl)-l6-sulfanone |

1085526-18-6 | 98% | 250mg |

¥937.00 | 2024-08-09 | |

| 1PlusChem | 1P008XCG-100mg |

S-METHYL-S-(4-ISOPROPYLPHENYL) SULFOXIMINE |

1085526-18-6 | 97% | 100mg |

$138.00 | 2023-12-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1716287-100mg |

Imino(4-isopropylphenyl)(methyl)-l6-sulfanone |

1085526-18-6 | 98% | 100mg |

¥494.00 | 2024-08-09 |

S-Methyl-S-(4-isopropylphenyl) sulfoximine 関連文献

-

Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756

-

Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397

-

Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670

-

Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980

1085526-18-6 (S-Methyl-S-(4-isopropylphenyl) sulfoximine) 関連製品

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量